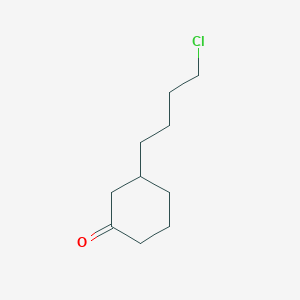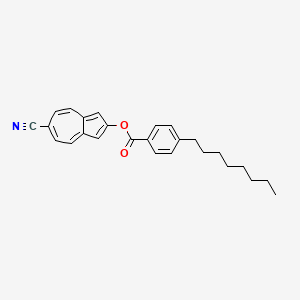![molecular formula C18H12N4O2 B14273751 3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole CAS No. 144740-11-4](/img/structure/B14273751.png)
3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole is an organic compound characterized by the presence of a diazenyl group attached to a carbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 3-nitroaniline. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The diazonium salt is subsequently coupled with 9H-carbazole in an alkaline medium to yield the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole can undergo reduction to form the corresponding amino derivative.
Reduction: The azo group can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Hydrazo compounds.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a probe in studying reaction mechanisms.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of dyes and pigments due to its stable azo linkage and intense coloration.
Mechanism of Action
The biological activity of 3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole is primarily attributed to its ability to interact with cellular components through its diazenyl and nitro groups. These functional groups can form covalent bonds with nucleophilic sites in proteins and DNA, potentially disrupting cellular processes. The compound’s mechanism of action involves the generation of reactive oxygen species (ROS) and the induction of oxidative stress, leading to cell death in targeted organisms.
Comparison with Similar Compounds
Similar Compounds
- 3-[(E)-(4-Nitrophenyl)diazenyl]-9H-carbazole
- 3-[(E)-(2-Nitrophenyl)diazenyl]-9H-carbazole
- 3-[(E)-(3-Nitrophenyl)diazenyl]indole
Uniqueness
Compared to its analogs, 3-[(E)-(3-Nitrophenyl)diazenyl]-9H-carbazole exhibits unique properties due to the position of the nitro group on the phenyl ring. This positioning influences the electronic distribution and reactivity of the compound, making it particularly effective in certain applications, such as dye synthesis and biological staining.
Properties
CAS No. |
144740-11-4 |
|---|---|
Molecular Formula |
C18H12N4O2 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
9H-carbazol-3-yl-(3-nitrophenyl)diazene |
InChI |
InChI=1S/C18H12N4O2/c23-22(24)14-5-3-4-12(10-14)20-21-13-8-9-18-16(11-13)15-6-1-2-7-17(15)19-18/h1-11,19H |
InChI Key |
BYRFMKHSNKSOIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=NC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



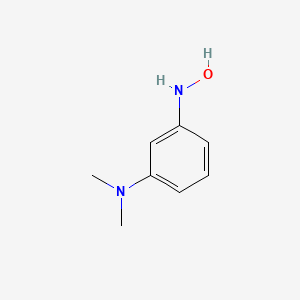
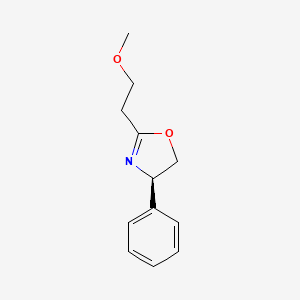
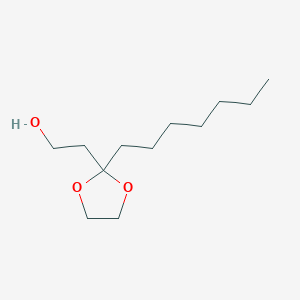
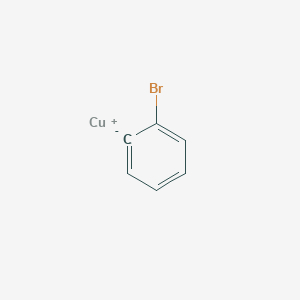
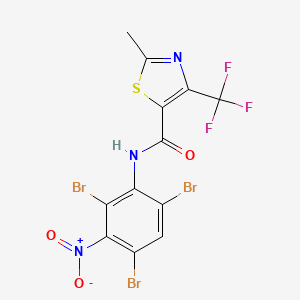
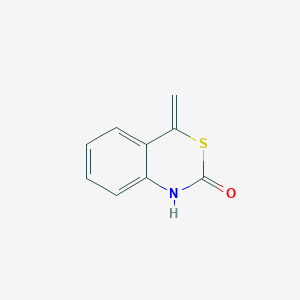
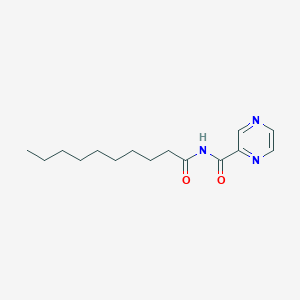
![1-Octyl-4-[(4-octylphenoxy)methyl]benzene](/img/structure/B14273707.png)
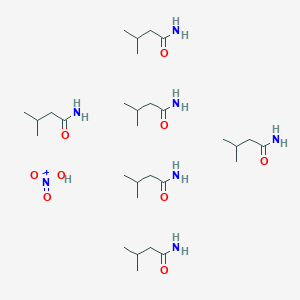

![3,4-dihydro-1H-[1,3]oxazino[4,5-c]acridine](/img/structure/B14273728.png)
